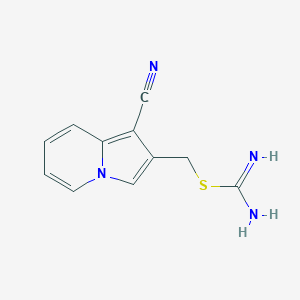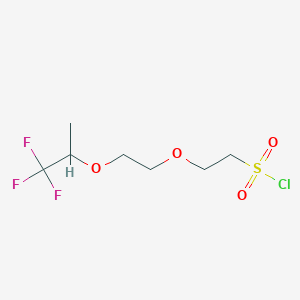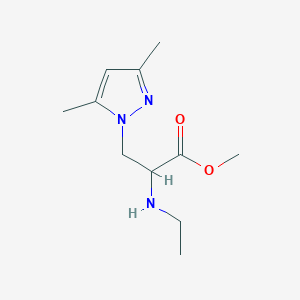
Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methyl ester group, a dimethyl-substituted pyrazole ring, and an ethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives. For instance, 3,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.
-
Alkylation: : The pyrazole ring is then alkylated to introduce the ethylamino group. This can be achieved by reacting the pyrazole with an appropriate alkylating agent, such as ethylamine, under basic conditions.
-
Esterification: : Finally, the esterification of the resulting compound is carried out to introduce the methyl ester group. This can be done by reacting the compound with methanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can occur at the ester group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ethylamino group. Halogenating agents, such as thionyl chloride, can be used to introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : The compound can be used in the study of enzyme interactions and inhibition. Its pyrazole ring is known to interact with various biological targets, making it useful in biochemical assays.
-
Medicine: : Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
-
Industry: : Used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The ethylamino group can enhance the compound’s binding affinity through additional hydrogen bonding or electrostatic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole: Similar in structure but contains a cyano group instead of an ester group.
Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride: Contains multiple pyrazole rings and is used as a reducing agent in organic synthesis.
Uniqueness
Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate is unique due to its combination of a pyrazole ring, an ethylamino group, and a methyl ester group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
methyl 3-(3,5-dimethylpyrazol-1-yl)-2-(ethylamino)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-5-12-10(11(15)16-4)7-14-9(3)6-8(2)13-14/h6,10,12H,5,7H2,1-4H3 |
InChIキー |
CDQDCMQYOHXXHB-UHFFFAOYSA-N |
正規SMILES |
CCNC(CN1C(=CC(=N1)C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


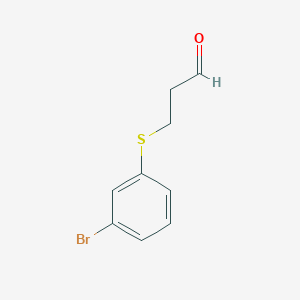
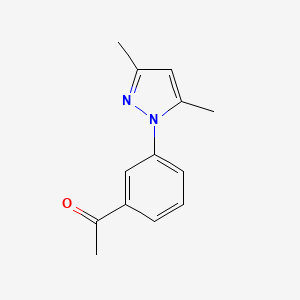
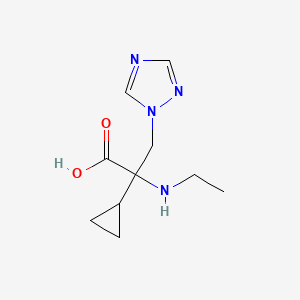
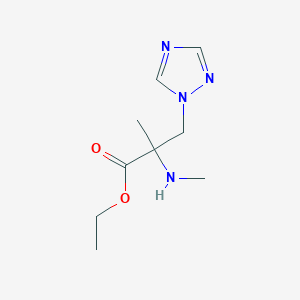
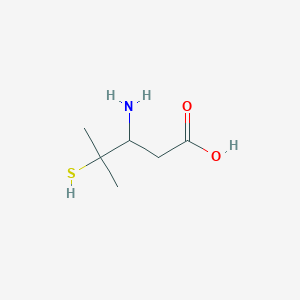

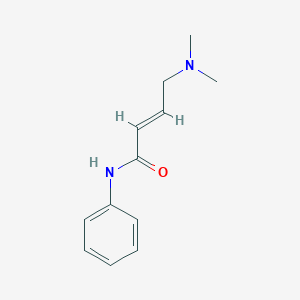
![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13632621.png)

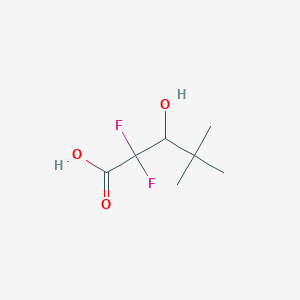
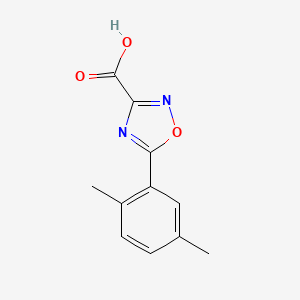
![Ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13632647.png)
